Cefamandole lithium

cephalosporin purification salt crystallinity pharmaceutical processing

QC laboratories face weighing errors and HPLC interference from amorphous, hygroscopic cefamandole salts. Cefamandole lithium is the crystalline USP reference standard that eliminates prodrug hydrolysis artifacts. - Crystalline, non-hygroscopic solid for reproducible weighing and standard preparation. - Free acid equivalent bypasses incomplete nafate ester hydrolysis. - Official USP monograph standard for identity, assay, and impurity testing.

Molecular Formula C18H17LiN6O5S2
Molecular Weight 468.5 g/mol
Cat. No. B13843391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefamandole lithium
Molecular FormulaC18H17LiN6O5S2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILES[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-]
InChIInChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1
InChIKeyVLJXYASGGIMGRO-CFOLLTDRSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefamandole Lithium Procurement Guide – What Distinguishes This Second‑Generation Cephalosporin Salt from Its Analogs


Cefamandole lithium (CAS 58648‑57‑0) is the lithium salt of the second‑generation broad‑spectrum cephalosporin antibiotic cefamandole [1]. Unlike the clinically administered prodrug cefamandole nafate, cefamandole lithium is the active free‑acid equivalent in a crystalline salt form that is recognized as a United States Pharmacopeia (USP) reference standard . The lithium salt crystallises readily, whereas the corresponding sodium and potassium salts are amorphous, a property that has historically been exploited for purification and analytical standardisation [2].

Why Cefamandole Lithium Cannot Be Interchanged with Nafate, Sodium Salt, or Other Second‑Generation Cephalosporins


Cefamandole lithium, cefamandole nafate (the formate ester prodrug), cefamandole sodium, cefuroxime, and cefoxitin are all second‑generation β‑lactams, yet they differ fundamentally in solid‑state form, requirement for in vivo hydrolysis, stability in aqueous media, and antimicrobial spectrum. Cefamandole nafate must undergo rapid ester hydrolysis (human t½ 6‑9 min [1]) to release active cefamandole; the lithium salt bypasses this activation step entirely. Cefamandole sodium and potassium salts are amorphous and hygroscopic, whereas the lithium salt is crystalline, enabling reproducible weighing and standardisation [2]. Furthermore, susceptibility to Type IVc β‑lactamase distinguishes cefamandole from cefoxitin and cefuroxime, which remain resistant [3]. These differences have direct consequences for analytical method development, reference standard selection, and interpretation of in vitro susceptibility data.

Cefamandole Lithium – Quantitative Differentiation Evidence Against Key Comparators


Crystalline Lithium Salt vs. Amorphous Sodium and Potassium Salts – Solid‑State Form Dictates Purification Feasibility

Cefamandole lithium forms a well‑defined crystalline solid directly from the synthesis stream, whereas cefamandole sodium and potassium salts precipitate as amorphous solids under identical conditions [1]. This crystallinity enables an adsorption‑resin purification process (Duolite S‑30, pH 4.4 citrate buffer) that removes impurities while retaining >85 % of the lithium cefamandole in the effluent; subsequent acidification to pH 2.0 yields pure crystalline cefamandole free acid in 85 % recovery (52 g from 59 g input) [1]. Amorphous sodium and potassium salts cannot be purified directly by this route.

cephalosporin purification salt crystallinity pharmaceutical processing

Prodrug Hydrolysis Bypass – Cefamandole Lithium Does Not Require In Vivo Esterase Activation

Cefamandole nafate is a formate ester prodrug that must be hydrolysed to cefamandole to exert antibacterial activity. In humans, the parent nafate disappears from plasma with a half‑life of 6–9 min, and the hydrolysis rate constant corresponds to a t½ of 10–17 min [1]. In the formulation, sodium carbonate is added to accelerate hydrolysis before administration, meaning the actual circulating species is a mixture of nafate and active cefamandole [1]. Cefamandole lithium is already the active carboxylate form; it requires no hydrolytic activation, eliminating variability introduced by esterase activity, pH, or incomplete conversion.

prodrug activation pharmacokinetics in vitro assay

Limited Anti‑Haemophilus influenzae Activity – MIC Comparison with Moxalactam and Chloramphenicol

Bergeron et al. (1981) determined MICs and MBCs of cefamandole lithium, moxalactam, chloramphenicol, and ampicillin against 75 non‑β‑lactamase‑producing and 25 β‑lactamase‑producing H. influenzae strains by broth and agar dilution [1]. Cefamandole lithium showed an MIC range of 2 to ≥128 µg/mL, with poor bactericidal activity against 11 non‑β‑lactamase‑producing strains (9 of which were non‑type b). Moxalactam achieved MIC <0.25 µg/mL and chloramphenicol MIC of 2 µg/mL; both were substantially more active than cefamandole lithium [1].

Haemophilus influenzae MIC beta‑lactamase

Oral Bioavailability Baseline – Lithium Cefamandole as the Reference Standard for Prodrug Development

Wheeler et al. (1979) synthesised six aminoacyloxymethyl ester prodrugs of cefamandole and tested their oral efficacy in a mouse protection model against Streptococcus pyogenes C203. The esters were not notably more active than lithium cefamandole administered orally, and no significant blood or urine levels of free cefamandole were detected after oral dosing of three representative esters at 17 mg/kg [1]. Lithium cefamandole itself served as the active comparator, establishing the baseline for oral bioavailability of this cephalosporin scaffold.

oral prodrug cephalosporin bioavailability mouse protection model

β‑Lactamase Susceptibility Profile – Cefamandole Sensitive to Type IVc Enzyme, Unlike Cefoxitin and Cefuroxime

Richmond and Wotton (1976) compared seven cephalosporins for susceptibility to a panel of β‑lactamases from gram‑negative bacteria and for ability to penetrate the outer layers of Escherichia coli. Cefamandole was the most active antibiotic in terms of intrinsic antibacterial potency, but it was sensitive to hydrolysis by Type IVc β‑lactamase. Cefoxitin and cefuroxime were slightly less active than cefamandole but were effectively resistant to all β‑lactamases tested, including Type IVc [1].

β‑lactamase stability cephalosporin resistance Enterobacteriaceae

USP Reference Standard Designation – Cefamandole Lithium Is the Compendial Analytical Standard, Not the Clinical Salt

Cefamandole lithium is listed and supplied as a United States Pharmacopeia (USP) reference standard (catalogue 1097308) for use in test and assay procedures . In contrast, the clinically used form is cefamandole nafate (the sodium salt of the formate ester prodrug) [1]. The USP designation confirms that the lithium salt is the definitive identity, purity, and potency benchmark against which commercial cefamandole drug substance and drug product batches are assessed.

pharmacopoeial reference standard quality control analytical method validation

Cefamandole Lithium – Evidence‑Backed Application Scenarios for Procurement and Research Use


Pharmacopoeial Quality Control and Analytical Method Validation

Cefamandole lithium is the official USP reference standard (catalogue 1097308) for cefamandole identity, assay, and impurity testing . QC laboratories performing USP monograph compliance testing, HPLC system suitability evaluations, or dissolution method validation for cefamandole nafate drug products must use the lithium salt reference standard. The crystalline form ensures reproducible weighing and solution preparation, while the absence of the nafate ester eliminates interference from incomplete prodrug hydrolysis during standard preparation [1].

Cephalosporin Oral Prodrug Discovery and Benchmarking

Wheeler et al. (1979) established lithium cefamandole as the baseline active comparator for oral cephalosporin prodrug evaluation in the S. pyogenes C203 mouse protection model [2]. Any newly synthesised oral prodrug of cefamandole must demonstrate statistically significant superiority in oral efficacy and systemic exposure relative to lithium cefamandole at 17 mg/kg to justify further development. Academic and industrial medicinal chemistry groups should procure cefamandole lithium as the reference standard for this well‑characterised in vivo model.

β‑Lactamase Research and Cephalosporin Structure–Activity Relationship Studies

The differential β‑lactamase susceptibility profile reported by Richmond and Wotton (1976) – where cefamandole is the most intrinsically potent second‑generation cephalosporin but uniquely sensitive to Type IVc β‑lactamase – makes cefamandole lithium a valuable tool compound [3]. Researchers investigating structure–activity relationships of β‑lactamase‑mediated resistance can use cefamandole lithium as the hydrolysis‑sensitive probe alongside cefoxitin or cefuroxime as hydrolysis‑resistant controls, enabling dissection of the structural determinants of β‑lactamase substrate recognition.

Purification Process Development for Cephalosporin Free Acids

The crystallinity of cefamandole lithium is the enabling property for the resin‑adsorption purification process described in US Patent 4,115,644, which achieves 85 % recovery of highly pure cefamandole free acid suitable for conversion to crystalline sodium cefamandole [1]. Process chemistry groups developing or optimising downstream purification routes for cephalosporin APIs can use cefamandole lithium as a model crystalline intermediate, benchmarking new purification technologies against this historically validated 85 % yield baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefamandole lithium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.